molecular formula C17H20ClN5O3 B606946 Dasolampanel CAS No. 503294-13-1

Dasolampanel

Cat. No.: B606946
CAS No.: 503294-13-1
M. Wt: 377.8 g/mol
InChI Key: LAKQPSQCICNZII-NOHGZBONSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dasolampanel involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dasolampanel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

Dasolampanel has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

    Chemistry: this compound is used as a model compound to study the behavior of AMPA and kainate receptor antagonists.

    Biology: The compound is used to investigate the role of glutamate receptors in various biological processes.

    Medicine: this compound has been explored for its potential to treat chronic pain conditions, including neuropathic pain and migraine.

    Industry: The compound is used in the development of new pharmaceuticals targeting glutamate receptors.

Properties

CAS No.

503294-13-1

Molecular Formula

C17H20ClN5O3

Molecular Weight

377.8 g/mol

IUPAC Name

(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1

InChI Key

LAKQPSQCICNZII-NOHGZBONSA-N

SMILES

O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O

Canonical SMILES

C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NGX-426;  NGX 426;  NGX426;  Dasolampanel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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